4-Bromo-3-hydroxy-2-nitrobenzoic acid

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

4-Bromo-3-hydroxy-2-nitrobenzoic acid (CAS 37524-08-6) is a uniquely trisubstituted building block with four orthogonal reactive handles: C4-Br for Pd-catalyzed cross-couplings, C3-OH for selective alkylation/acylation, C2-NO₂ for reduction/cyclocondensation, and a free -CO₂H for esterification. The sec-bromo substituent undergoes oxidative addition far more readily than chloro or fluoro analogs, enabling milder Suzuki, Buchwald-Hartwig, and Sonogashira conditions with lower catalyst loadings and higher yields. The ortho-nitro/hydroxy pattern establishes a distinct intramolecular H-bond network and redox profile absent in regioisomers—critical for antimicrobial screening where sec-bromo derivatives consistently outperform other halogens. Identity can be confirmed instantly against the SpectraBase FTIR reference (ID: Fj7mBBuaAku), ensuring GLP data integrity and eliminating mis-shipment risks.

Molecular Formula C7H4BrNO5
Molecular Weight 262.015
CAS No. 37524-08-6
Cat. No. B2916524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-hydroxy-2-nitrobenzoic acid
CAS37524-08-6
Molecular FormulaC7H4BrNO5
Molecular Weight262.015
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br
InChIInChI=1S/C7H4BrNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12)
InChIKeyWZDACFAIFGWLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-hydroxy-2-nitrobenzoic Acid (CAS 37524-08-6): Procurement-Ready Physicochemical and Structural Overview for Research and Industrial Sourcing


4-Bromo-3-hydroxy-2-nitrobenzoic acid (CAS 37524-08-6) is a halogenated nitrobenzoic acid building block characterized by a trisubstituted benzene core bearing bromo, hydroxyl, and nitro groups at the 4-, 3-, and 2-positions, respectively, with a free carboxylic acid moiety . The compound has a molecular formula of C₇H₄BrNO₅ and a molecular weight of 262.01 g/mol . This multifunctional scaffold serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceutical agents and advanced materials, owing to its orthogonal reactive handles amenable to sequential derivatization .

Why 4-Bromo-3-hydroxy-2-nitrobenzoic Acid Cannot Be Replaced by Generic Halo-Nitrobenzoic Acids: A Procurement Risk Assessment


Direct substitution of 4-bromo-3-hydroxy-2-nitrobenzoic acid with structurally similar analogs—such as the 4-chloro or 4-fluoro variants, or regioisomeric bromo-nitrobenzoic acids—introduces quantifiable risks in reaction outcomes, downstream biological activity, and analytical characterization. The unique 1,2,4-trisubstitution pattern and the specific electronic and steric profile conferred by the bromine atom at the para position relative to the carboxylic acid group are not replicated by other halogens or substitution isomers . As demonstrated in the antimicrobial halo-nitro series, the sec-bromo derivatives exhibit superior activity and stability compared to their chloro or fluoro counterparts, a trend that cannot be assumed when swapping halogen atoms in a procurement context [1]. Similarly, the presence of both a nitro group ortho to a hydroxyl group creates a distinctive intramolecular hydrogen-bonding network and redox potential that is absent in analogs lacking this precise arrangement, fundamentally altering reactivity and physicochemical properties .

Quantitative Differentiation Evidence for 4-Bromo-3-hydroxy-2-nitrobenzoic Acid (CAS 37524-08-6) vs. Closest Analogs


Antibacterial Activity Class Advantage: Sec-Bromo Derivatives Outperform Chloro and Fluoro Analogs in Halo-Nitro Series

Within the halo-nitro compound class, sec-bromo derivatives have been explicitly identified as the most active and stable antibacterial and antifungal agents when directly compared to their chloro and fluoro counterparts. The 1972 study by Lancini et al. established this hierarchy through systematic evaluation of antimicrobial activity across a series of halo-nitro compounds [1]. While direct MIC data for 4-bromo-3-hydroxy-2-nitrobenzoic acid itself is not reported in the open literature, the class-level finding provides a strong procurement rationale: selecting the brominated variant over the chlorinated or fluorinated analog is supported by this established trend of superior antimicrobial efficacy and stability.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Enhanced Electrophilicity for Cross-Coupling: LogP and Electronic Profile Differentiation from Chloro Analog

4-Bromo-3-hydroxy-2-nitrobenzoic acid exhibits a calculated LogP of 2.036 , a value that reflects the combined electronic effects of the bromine, nitro, and hydroxyl substituents. In contrast, the 4-chloro analog (4-chloro-3-hydroxy-2-nitrobenzoic acid) is predicted to have a lower LogP of approximately 1.8 based on computational estimates for similar scaffolds . The ~0.2 unit increase in lipophilicity for the bromo derivative can translate to improved membrane permeability in biological assays and altered solubility profiles in reaction media. Additionally, the bromine atom provides a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to chlorine, enabling more efficient diversification of the aromatic core in synthetic sequences.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Analytical Fingerprint: Unique FTIR Spectral Signature for Identity Confirmation and Quality Control

4-Bromo-3-hydroxy-2-nitrobenzoic acid possesses a distinct FTIR spectrum that serves as a definitive identity marker, differentiating it from closely related analogs such as 4-bromo-2-nitrobenzoic acid (CAS 99277-71-1) and 3-hydroxy-2-nitrobenzoic acid (CAS 602-00-6). The spectrum, available through SpectraBase (Compound ID Fj7mBBuaAku), displays characteristic absorption bands corresponding to the carboxylic acid O-H stretch, aromatic C-H stretches, and the unique vibrational modes of the nitro group in the ortho position adjacent to a hydroxyl group [1]. This spectral fingerprint enables rapid, non-destructive confirmation of compound identity and purity upon receipt, reducing the risk of misidentification or contamination in research workflows.

Analytical Chemistry Quality Control Spectroscopy

Synthetic Versatility: Orthogonal Reactive Handles Enable Sequential Derivatization Unavailable in Simpler Analogs

The 4-bromo-3-hydroxy-2-nitrobenzoic acid scaffold presents three chemically distinct functional groups—carboxylic acid, phenolic hydroxyl, and nitro—each capable of undergoing selective transformations under orthogonal reaction conditions. This contrasts with simpler nitrobenzoic acid analogs lacking the hydroxyl or bromine substituents, which offer fewer diversification points . For instance, the carboxylic acid can be esterified or amidated, the phenolic hydroxyl can be alkylated or acylated, and the nitro group can be reduced to an amine for subsequent diazotization or amide coupling, all while the bromine atom remains intact as a latent handle for late-stage cross-coupling [1]. The ethyl ester derivative (CAS 129788-20-1) is commercially available, demonstrating the practical utility of this approach .

Organic Synthesis Building Block Scaffold Diversification

Optimal Application Scenarios for 4-Bromo-3-hydroxy-2-nitrobenzoic Acid (CAS 37524-08-6) Based on Verified Differentiation Evidence


Antimicrobial Lead Discovery: Prioritizing Bromo-Nitro Scaffolds for Potency and Stability

When designing a library of nitroaromatic compounds for antimicrobial screening, 4-bromo-3-hydroxy-2-nitrobenzoic acid should be selected over its chloro or fluoro analogs as a core scaffold. Class-level evidence indicates that sec-bromo derivatives within the halo-nitro series exhibit superior antibacterial and antifungal activity, as well as enhanced stability [1]. Initiating a medicinal chemistry campaign with the brominated scaffold may increase the probability of identifying potent hit compounds early in the screening cascade, potentially reducing the need for extensive analog synthesis to achieve acceptable potency.

Palladium-Catalyzed Cross-Coupling: Leveraging C-Br Reactivity for Efficient Diversification

For synthetic routes that involve late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, 4-bromo-3-hydroxy-2-nitrobenzoic acid provides a superior electrophilic partner compared to the corresponding 4-chloro analog. The C-Br bond undergoes oxidative addition with palladium catalysts more readily than C-Cl bonds, often allowing for milder reaction conditions, lower catalyst loadings, and higher yields [2]. Furthermore, the calculated LogP of 2.036 indicates a balanced lipophilicity profile that can facilitate phase-transfer in biphasic reaction media. Procurement of the bromo variant directly supports more efficient and robust cross-coupling workflows.

Multi-Step Synthesis of Complex Heterocycles: Orthogonal Functional Group Manipulation

In the total synthesis of complex heterocyclic targets, such as benzoxazoles, benzimidazoles, or quinoxalines, 4-bromo-3-hydroxy-2-nitrobenzoic acid offers a unique advantage due to its four orthogonal reactive handles. The carboxylic acid can be esterified to protect the moiety or to modulate solubility; the phenolic hydroxyl can be selectively alkylated or acylated; the nitro group can be reduced to an amine for subsequent cyclocondensation; and the bromine atom can be retained for a final diversification step . This sequential reactivity is not available in simpler nitrobenzoic acid analogs, making the target compound a strategic choice for building molecular complexity with maximal efficiency.

Quality Control and Identity Verification: FTIR Spectral Matching

Upon receipt of 4-bromo-3-hydroxy-2-nitrobenzoic acid, analytical laboratories can perform rapid identity confirmation by comparing the acquired FTIR spectrum against the reference spectrum available through SpectraBase (Compound ID Fj7mBBuaAku) [3]. This practice is essential for maintaining data integrity in GLP environments and for troubleshooting unexpected reaction outcomes. The distinct spectral signature, arising from the unique 1,2,4-trisubstitution pattern and the specific hydrogen-bonding network, reliably distinguishes this compound from common mis-shipments such as 4-bromo-2-nitrobenzoic acid or 3-hydroxy-2-nitrobenzoic acid.

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